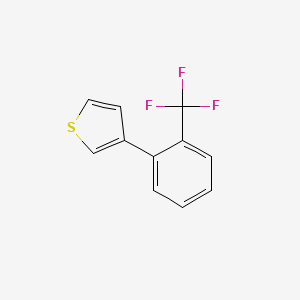

3-(2-Trifluoromethyl-phenyl)-thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Trifluoromethyl-phenyl)-thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. The presence of a trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trifluoromethyl-phenyl)-thiophene typically involves the following steps:

Starting Materials: The synthesis begins with 2-Trifluoromethyl-benzene and thiophene.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions.

Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(2-Trifluoromethyl-phenyl)-thiophene undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2-Trifluoromethyl-phenyl)-thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethyl-phenyl)-thiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

3-(2-Trifluoromethyl-phenyl)-pyridine: Similar structure but with a pyridine ring instead of thiophene.

3-(2-Trifluoromethyl-phenyl)-benzene: Lacks the sulfur atom present in thiophene.

3-(2-Trifluoromethyl-phenyl)-furan: Contains an oxygen atom in place of sulfur.

Uniqueness

3-(2-Trifluoromethyl-phenyl)-thiophene is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic properties and chemical reactivity, making it valuable in various applications .

Biological Activity

3-(2-Trifluoromethyl-phenyl)-thiophene is an organic compound notable for its unique structural characteristics, including a thiophene ring substituted with a trifluoromethyl group and a phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C11H8F3S. The presence of the trifluoromethyl group enhances the compound's electronic properties, contributing to its reactivity and biological activity. The structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C11H8F3S |

| Core Structure | Thiophene ring with trifluoromethyl and phenyl groups |

| Unique Properties | Enhanced lipophilicity and metabolic stability |

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can effectively inhibit microbial growth. The trifluoromethyl group may enhance the lipophilicity of the molecule, allowing better membrane penetration and increased bioactivity against various pathogens.

- Anticancer Properties : The compound has been investigated for its potential to modulate signaling pathways involved in cancer progression. For instance, it may affect β-catenin signaling, leading to increased degradation of this protein, which plays a critical role in various cancers.

Case Studies and Research Findings

-

Antimicrobial Studies : A study demonstrated that derivatives of this compound showed promising results against a range of bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating varying levels of efficacy.

Compound MIC (µg/mL) Target Bacteria This compound 32 Staphylococcus aureus 4-(Trifluoromethyl)aniline 16 Escherichia coli 2-(Trifluoromethyl)benzoic acid 64 Pseudomonas aeruginosa -

Cytotoxicity Evaluation : In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) revealed that this compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition.

Cell Line IC50 (µM) MDA-MB-231 25 PC3 30

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For example, it may inhibit key kinases involved in cell proliferation and survival pathways.

Properties

CAS No. |

886503-64-6 |

|---|---|

Molecular Formula |

C11H7F3S |

Molecular Weight |

228.24 g/mol |

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]thiophene |

InChI |

InChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H |

InChI Key |

UEYWDJSTBLBKKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.